molecular formula C17H13N3O2 B15185787 2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime CAS No. 102206-48-4

2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime

Cat. No.: B15185787
CAS No.: 102206-48-4
M. Wt: 291.30 g/mol
InChI Key: YJZMXEFEUCTOLS-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime is a chemical compound that belongs to the class of oximes It is derived from 2-pyridinecarboxaldehyde and is characterized by the presence of an oxime functional group attached to a naphthylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitrile oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the naphthylcarbamoyl moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime is unique due to the presence of both the oxime and naphthylcarbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

102206-48-4

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

[(E)-pyridin-2-ylmethylideneamino] N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C17H13N3O2/c21-17(22-19-12-14-8-3-4-11-18-14)20-16-10-5-7-13-6-1-2-9-15(13)16/h1-12H,(H,20,21)/b19-12+

InChI Key

YJZMXEFEUCTOLS-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)O/N=C/C3=CC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)ON=CC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.